Fmoc-l-dap-otbu hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

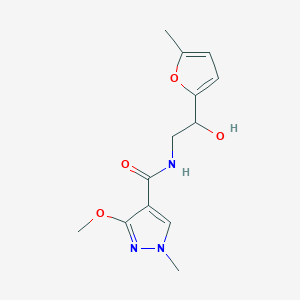

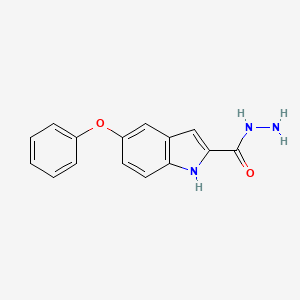

“Fmoc-l-dap-otbu hcl” is also known as Nα-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride . It has the molecular formula C22H26N2O4 .

Synthesis Analysis

The synthesis of “Fmoc-l-dap-otbu hcl” involves solid-phase peptide synthesis (SPPS) methods . A key building block in this process is a Glu [Oβ (Thr)] ester-linked dipeptide equipped with a set of orthogonal protecting groups compatible with Fmoc chemistry SPPS .

Molecular Structure Analysis

The molecular structure of “Fmoc-l-dap-otbu hcl” is represented by the molecular formula C22H26N2O4 . The exact mass is 418.1659350 g/mol and the monoisotopic mass is also 418.1659350 g/mol .

Chemical Reactions Analysis

“Fmoc-l-dap-otbu hcl” is involved in various chemical reactions. For instance, it plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . It is also used in the synthesis of ligand-targeted fluorescent tagged bioconjugates .

Physical And Chemical Properties Analysis

“Fmoc-l-dap-otbu hcl” has a molecular weight of 432.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 9 rotatable bonds .

Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials that find applications in drug delivery, tissue engineering, and diagnostics. Researchers have explored Fmoc-derivatized cationic hexapeptides (referred to as “series K”) as a scaffold for bioprinting. Specifically, Fmoc-K3 hydrogel, which maintains rigidity (G’ = 2526 Pa), supports cell adhesion, survival, and duplication. The gelification process relies on aggregation forces within the peptide sequences, including van der Waals interactions, hydrogen bonding, and π–π stacking .

Oxygen Encagement for Hydrogen Production

Fmoc-FF hydrogels exhibit the ability to encage oxygen, making them suitable for applications related to hydrogen production by O2-hypersensitive enzymes (such as [FeFe]-hydrogenase). These hydrogels could serve as passive means to maintain hydrogen production in sensitive environments .

Diagnostic Imaging Agents

By incorporating Fmoc-L-Dap-OtBu HCl into contrast agents, researchers may enhance diagnostic imaging techniques. The hydrogel’s biocompatibility and responsiveness to stimuli could improve imaging specificity and sensitivity.

These applications highlight the versatility of Fmoc-L-Dap-OtBu HCl in various scientific and biomedical contexts. Researchers continue to explore its potential, and further studies may uncover additional uses . If you need more information or have any other requests, feel free to ask!

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Relevant Papers

Relevant papers on “Fmoc-l-dap-otbu hcl” include studies on solid-phase peptide synthesis , the use of Fmoc-protected amino esters , and the synthesis of peptides and proteins with site-specific glutamate .

Mechanism of Action

Target of Action

Fmoc-L-Dap-OtBu HCl is primarily used in the field of peptide synthesis . Its primary target is the amine group of amino acids, where it acts as a protecting group .

Mode of Action

The compound, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The Fmoc-L-Dap-OtBu HCl is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the Fmoc/tBu solid-phase synthesis, a preferred method for synthesizing peptides in both research and industrial settings .

Result of Action

The result of Fmoc-L-Dap-OtBu HCl’s action is the successful synthesis of peptides. The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the subsequent addition of other amino acids to the growing peptide chain.

Action Environment

The efficacy and stability of Fmoc-L-Dap-OtBu HCl are influenced by the conditions of the reaction environment. For instance, the Fmoc group removal is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can significantly impact the efficiency of the peptide synthesis process.

properties

IUPAC Name |

tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNGRFPZAWXOM-FYZYNONXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-dap-otbu hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)